molecular formula C13H12N6OS B2494984 N-(2-(thiophen-2-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448056-28-7

N-(2-(thiophen-2-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No. B2494984
CAS RN: 1448056-28-7
M. Wt: 300.34
InChI Key: VHSJHKIMJGNLLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from basic heterocyclic scaffolds, such as ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, to create polyfunctionally substituted pyran, pyridine, and pyridazine derivatives through reactions with active methylene reagents (Mohareb et al., 2004). This method showcases the flexibility of heterocyclic synthesis, allowing for the introduction of various functional groups into the core structure.

Molecular Structure Analysis

The molecular structure of compounds within this class is often elucidated using a combination of spectroscopic techniques, including IR, NMR, and LC-MS, complemented by XRD for crystal structure determination. Such analyses confirm the presence of the desired functional groups and the overall molecular architecture (Sallam et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of these compounds is diverse, owing to the presence of multiple reactive sites. They can undergo various chemical transformations, including cyclizations, substitutions, and additions, leading to a wide range of heterocyclic derivatives with potentially valuable biological activities. The study by Hemdan and Abd El-Mawgoude (2015) illustrates the synthesis of thieno[2,3-d]-pyrimidine, thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine, thieno[2,3-d]-1,3-thiazine, and 1,2,4-triazole systems, highlighting the compound's versatility as a synthetic building block (Hemdan & Abd El-Mawgoude, 2015).

Scientific Research Applications

Heterocyclic Chemistry and Tuberculostatic Activity

Research has explored the synthesis of structural analogs of antituberculous agents, including compounds similar to N-(2-(thiophen-2-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide. These analogs demonstrate tuberculostatic activity, indicating potential applications in developing new antituberculosis drugs (Titova et al., 2019).

Antimicrobial Activity

Some derivatives of 1,2,4-triazole, a core component of the target compound, have been synthesized and evaluated for antimicrobial activity. These compounds showed promising activity against various microorganisms, suggesting the potential of N-(2-(thiophen-2-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide in antimicrobial applications (Fandaklı et al., 2012).

Antitumor Activities

A related compound, ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, has been synthesized and tested for antitumor activities. Its structure is somewhat similar to the target compound, indicating potential for research in cancer treatment (Gomha et al., 2017).

Synthetic Applications

The compound and its derivatives find extensive use in synthetic chemistry, forming a variety of heterocyclic compounds. These applications are vital in the development of new materials and pharmaceuticals, showcasing the versatility of this compound in synthetic applications (Sun et al., 2010).

Insecticidal Properties

Research into novel heterocycles incorporating thiadiazole moiety, a related structure, has shown potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This suggests the potential of the target compound in agricultural applications (Fadda et al., 2017).

properties

IUPAC Name

N-(2-thiophen-2-ylethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS/c20-13(15-6-5-10-2-1-7-21-10)11-3-4-12(18-17-11)19-9-14-8-16-19/h1-4,7-9H,5-6H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSJHKIMJGNLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(thiophen-2-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

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